Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound with significant interest in both synthetic chemistry and biological applications. It is classified as a derivative of coumarin, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's structure features a coumarin moiety linked to a benzoxazole, enhancing its potential as a pharmacological agent.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is listed under the CAS number 315237-84-4. Its synthesis has been documented in several research articles, highlighting its structural characteristics and potential applications in medicinal chemistry .
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate falls under the category of organic compounds known as esters. More specifically, it is classified within the subgroups of heterocyclic compounds due to the presence of both benzoxazole and coumarin rings in its structure.
The synthesis of ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the reaction of 7-hydroxycoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in dry acetone and may include a phase transfer catalyst like tetrabutylammonium bromide to enhance yield.
The yield of this synthesis can reach up to 98%, with a melting point range of 74-76 °C, indicating high purity and crystallinity .
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a complex structure characterized by its multiple rings:
The crystal structure analysis reveals that the mean plane of the coumarin ring system forms a dihedral angle with the ethyl acetate moiety, indicating significant steric interactions within the molecule .
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with enhanced biological activity.
The mechanism of action for ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate primarily revolves around its interaction with biological targets:
Studies indicate that derivatives of coumarin exhibit significant biological activities, which may be attributed to their ability to modulate enzyme activity through competitive inhibition or allosteric effects.
Relevant data from crystallographic studies confirm that bond lengths and angles conform to expected ranges for similar compounds, indicating stable molecular geometry .
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific applications:
The compound's versatility underscores its importance in both research and practical applications within chemistry and biology.
The strategic fusion of coumarin and benzoxazole pharmacophores represents a cutting-edge approach in heterocyclic chemistry and medicinal drug discovery. Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate exemplifies this innovative hybridization, combining the privileged structures of coumarin's oxygen-rich bicyclic framework with benzoxazole's electron-deficient nitrogen-oxygen heterocycle. This molecular integration creates novel chemical space with enhanced potential for biological interactions. The ethyl acetate linker further contributes to the molecule's conformational flexibility and solubility profile, positioning this hybrid system as a compelling subject for pharmacological exploration. The systematic investigation of such hybrid architectures addresses the urgent need for compounds capable of overcoming complex disease mechanisms through multi-target engagement [3] [7].
Coumarin (2H-chromen-2-one) derivatives constitute a prominent class of oxygen-containing heterocycles characterized by a benzene ring fused to a pyrone moiety. This electron-rich framework exhibits remarkable structural versatility:
Table 1: Structural Features of Key Coumarin Derivatives | Compound Name | Molecular Formula | Key Structural Modifications | Bioactive Consequences | |---|---|---|---| | Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate [1] | C₁₃H₁₂O₅ | Ethoxycarbonylmethyl spacer at O7 | Enhanced membrane permeability | | Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [2] | C₁₄H₁₄O₅ | Methyl at C4 + ethoxycarbonylmethyl at O7 | Increased planarity and lipophilicity | | Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate [8] | C₁₁H₁₁NO₃S | Benzothiazole substitution | Altered electronic distribution |
The 7-[(ethoxycarbonyl)methoxy] modification—as present in our target compound—introduces a flexible spacer that enhances water solubility while maintaining the planarity necessary for intercalation into biological macromolecules. This structural motif has demonstrated significant effects on pharmacokinetic properties in related coumarin derivatives, including improved cellular uptake and extended plasma half-life [2].
Benzoxazole (1,3-benzoxazole) represents a privileged heterocyclic system in medicinal chemistry due to its multifaceted bioactivity profile and metabolic stability. The benzoxazole moiety contributes significantly to pharmacological activity through:
Table 2: Biological Activities of Benzoxazole-Containing Compounds | Biological Activity | Molecular Targets | Therapeutic Implications | |---|---|---| | Antimicrobial | DNA gyrase, microbial cell walls | Broad-spectrum anti-infective agents | | Anticancer | Topoisomerase II, tubulin polymerization | Cytotoxic activity against solid tumors | | Anti-inflammatory | COX-2, 5-LOX, cytokine production | Chronic inflammatory disease management | | Enzyme Inhibition | Proteases, kinases, phosphatases | Targeted therapy for metabolic disorders |
Benzoxazole derivatives demonstrate remarkable target versatility, with documented activity against both infectious diseases and non-communicable disorders. Their mechanism frequently involves interference with nucleic acid synthesis or function, as evidenced by benzoxazoles' capacity to intercalate DNA and inhibit topoisomerase enzymes. This mechanistic diversity underscores the benzoxazole unit's value in hybrid molecule design, particularly when conjugated with complementary pharmacophores like coumarin [7] [8].
The molecular hybridization of coumarin and benzoxazole scaffolds represents a rational strategy to exploit complementary pharmacological properties while overcoming limitations inherent to each isolated system. This approach leverages three fundamental synergistic mechanisms:
The strategic positioning of the benzoxazole at the C3 position of coumarin creates an extended planar system that enhances intercalation into nucleic acid structures while maintaining rotational freedom at the C7-oxyacetate linkage. This conformation allows simultaneous interaction with both DNA major grooves and associated enzymes, a feature unattainable with either pharmacophore alone. The hybrid's demonstrated bioactivity across multiple screening models validates the hybridization approach for developing novel therapeutic agents with enhanced efficacy profiles [2] [7].
Table 3: Key Compounds in Coumarin-Benzoazole Hybrid Research | Compound Name | CAS Number | Molecular Formula | Structural Features | |---|---|---|---|---| | Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate | Not specified | C₂₀H₁₅NO₆ | Benzoxazol-2-yl at C3; ethoxycarbonylmethoxy at O7 | | Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate [1] | CID 700750 | C₁₃H₁₂O₅ | Unsubstituted coumarin with ethoxycarbonylmethoxy at O7 | | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)-benzenesulfonamide [5] | Not specified | C₁₀H₁₁N₃O₃S | Aminosulfonamide-isoxazole hybrid | | Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate [8] | 951-41-7 | C₁₁H₁₁NO₃S | Benzothiazole core with ethyl acetate linker |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3